

# Discovery and Synthesis of hDHODH-IN-15: A Technical Guide

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## Compound of Interest

Compound Name: hDHODH-IN-15

Cat. No.: B15573060

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## Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **hDHODH-IN-15**, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH). **hDHODH-IN-15**, also identified as compound H19, is a piperine derivative that has demonstrated potent inhibition of hDHODH and cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is linked to the induction of ferroptosis, an iron-dependent form of regulated cell death, positioning it as a promising candidate for further investigation in cancer therapy. This document details the experimental protocols for its synthesis and biological characterization, presents all available quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

## Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication. Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on de novo pyrimidine synthesis, making hDHODH a compelling target for anticancer drug development.

**hDHODH-IN-15** is a novel, synthetic small-molecule inhibitor of hDHODH. Its discovery was the result of a targeted design and synthesis of a series of piperine derivatives aimed at identifying new and potent hDHODH inhibitors.<sup>[1]</sup> This guide serves as a technical resource for researchers interested in the preclinical development of **hDHODH-IN-15** and other related compounds.

## Discovery of hDHODH-IN-15

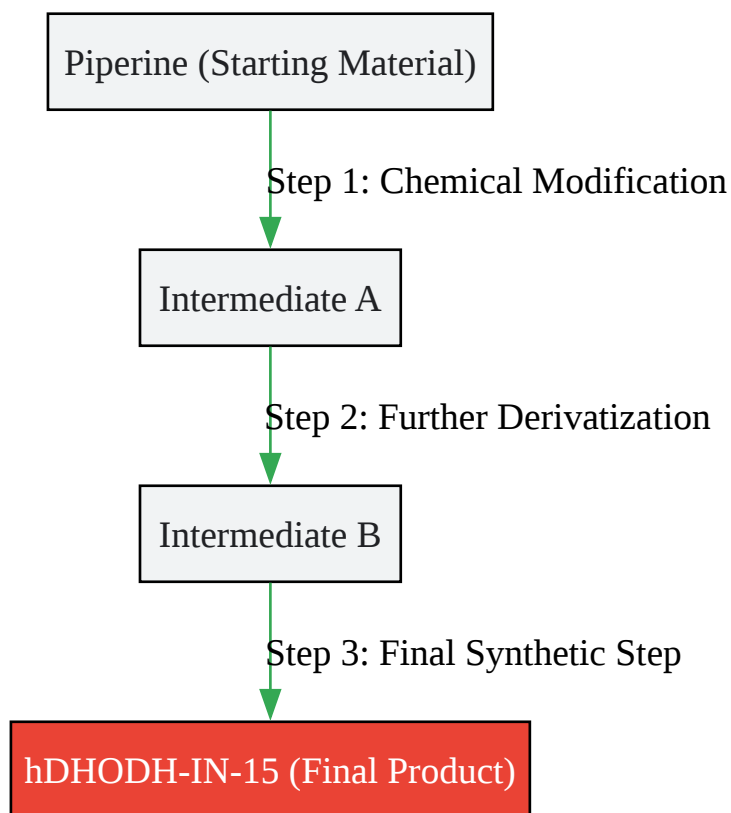
**hDHODH-IN-15** was identified through a systematic study involving the design and synthesis of 28 piperine derivatives. The rationale behind this approach was to explore the chemical space around the piperine scaffold to identify novel inhibitors of hDHODH. The synthesized compounds were subsequently screened for their cytotoxic activity against a panel of human cancer cell lines and for their direct inhibitory effect on hDHODH enzymatic activity. Among the synthesized compounds, **hDHODH-IN-15** (designated as H19 in the primary study) emerged as the most potent inhibitor.<sup>[1]</sup>

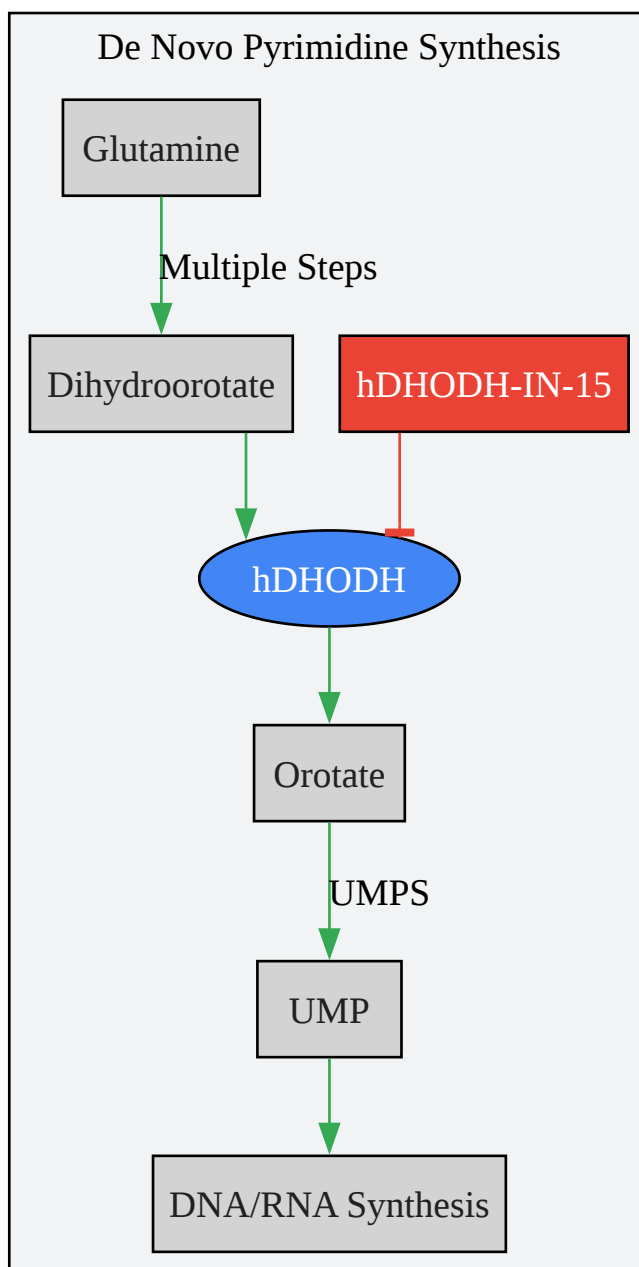
## Synthesis of hDHODH-IN-15

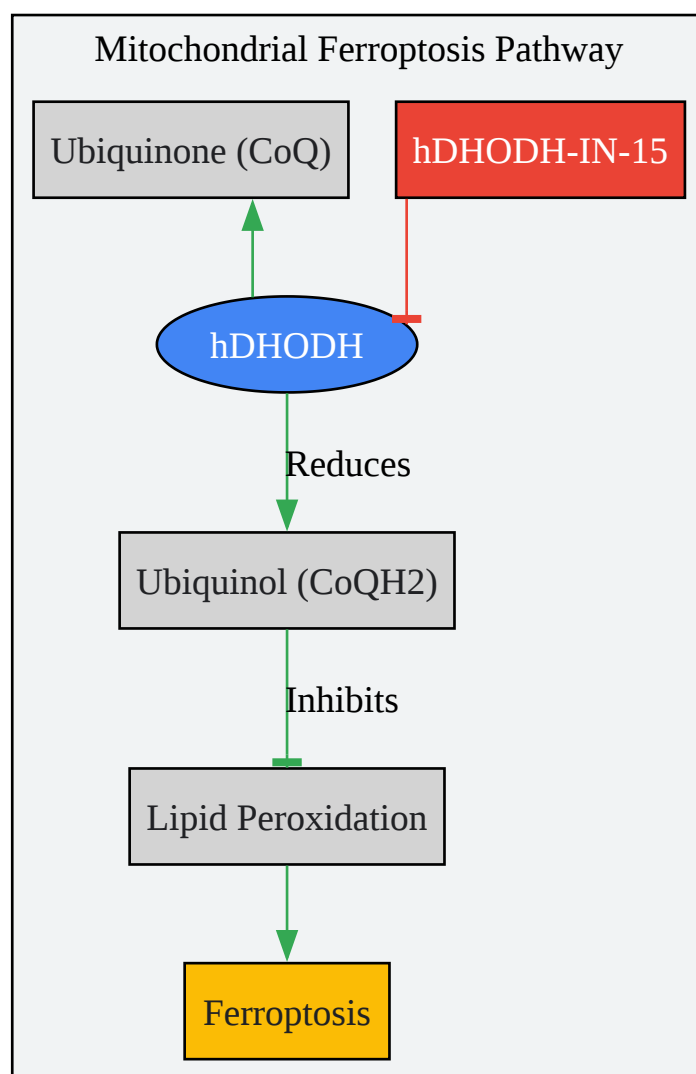
The synthesis of **hDHODH-IN-15** and its analogs was based on the piperine scaffold. The detailed synthetic route for **hDHODH-IN-15** is outlined in the primary literature.<sup>[1]</sup> The general synthetic scheme involves the modification of piperine, a natural product, to generate a library of derivatives.

Note: The following is a generalized representation of the synthetic approach based on the available information. For the exact, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication: Zhang JF, et al., *Bioorg Chem.* 2024 Sep;150:107594.<sup>[1]</sup>

## Logical Workflow for Synthesis







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## References

- 1. Discovery of piperine derivatives as inhibitors of human dihydroorotate dehydrogenase to induce ferroptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy [mdpi.com]
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